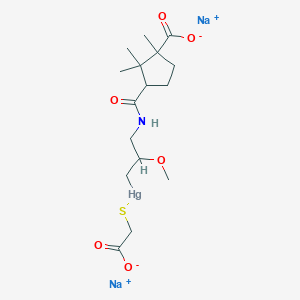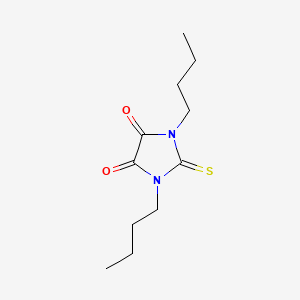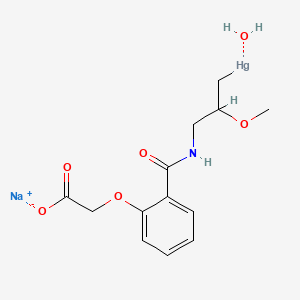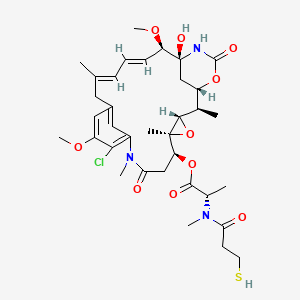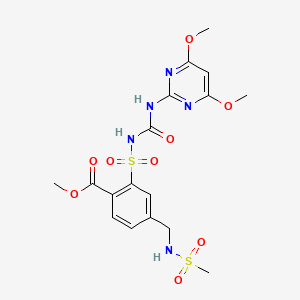
Methasulfocarb
Overview
Description
Methasulfocarb is a monothiocarbamic ester that is phenyl methanesulfonate in which the hydrogen at position 4 is replaced by a (methylcarbamoyl)sulfanediyl group. It is primarily used as a fungicide for the treatment of a range of fungal diseases in rice . The compound has the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol .
Mechanism of Action
Target of Action
Methasulfocarb is a fungicide that is primarily used to control a range of fungal diseases in rice crops . The primary targets of this compound are various fungal species including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia .
Mode of Action
It is known to have a growth retarding activity . This suggests that this compound may interfere with the growth and reproduction of the target fungi, thereby inhibiting their ability to cause disease.
Result of Action
The result of this compound’s action is the control of fungal diseases in rice crops . By inhibiting the growth and reproduction of the target fungi, this compound prevents these organisms from causing disease, thereby protecting the crops.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soil application of this compound suggests that soil properties such as pH, organic matter content, and moisture levels could potentially impact its efficacy . .
Biochemical Analysis
Biochemical Properties
Methasulfocarb plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain fungal enzymes, thereby preventing the growth and proliferation of fungal pathogens. This compound interacts with enzymes such as Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp., disrupting their metabolic processes and leading to their eventual death . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In fungal cells, this compound disrupts cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of essential proteins and enzymes, leading to impaired cell function and eventual cell death . This compound also affects the cell membrane integrity, causing leakage of cellular contents and further contributing to cell death. In plant cells, this compound may interfere with normal cellular processes, leading to growth retardation and reduced crop yield.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of fungal enzymes, preventing their catalytic activity and disrupting essential metabolic pathways . This inhibition leads to the accumulation of toxic intermediates and the depletion of essential cellular components, ultimately resulting in cell death. This compound also affects gene expression by inhibiting the transcription of genes involved in fungal growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is moderately stable under laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in the development of resistance in fungal populations, reducing its effectiveness as a fungicide. Additionally, prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity. Exceeding this threshold can lead to toxic effects and potential harm to non-target organisms.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its metabolism and breakdown . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The presence of this compound can alter the balance of metabolic pathways, resulting in the accumulation of toxic intermediates and depletion of essential metabolites.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its physicochemical properties . Once inside the cell, this compound can interact with transporters and binding proteins, affecting its localization and accumulation. This compound can also be distributed to different tissues, where it exerts its fungicidal activity and affects cellular function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell, where it interacts with enzymes and other biomolecules . This compound may undergo post-translational modifications that direct it to specific subcellular locations, enhancing its efficacy as a fungicide. The localization of this compound within the cell can also influence its stability and degradation, affecting its overall activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methasulfocarb can be synthesized through the reaction of phenyl methanesulfonate with methyl isothiocyanate under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the monothiocarbamic ester .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pH to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Methasulfocarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methasulfocarb has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections in crops.
Medicine: Investigated for its potential therapeutic effects, particularly in antifungal treatments.
Industry: Used in the agricultural industry as a fungicide to protect crops from fungal diseases
Comparison with Similar Compounds
Methasulfocarb is unique among fungicides due to its specific chemical structure and mode of action. Similar compounds include:
Methiocarb: Another carbamate fungicide with a different mode of action.
Carbendazim: A benzimidazole fungicide that targets different enzymes in fungal cells.
Thiophanate-methyl: A systemic fungicide with a broad spectrum of activity
This compound stands out due to its specific targeting of fungal cell wall synthesis, making it particularly effective against certain fungal pathogens .
Properties
IUPAC Name |
[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJOSTZEBSTPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058155 | |
| Record name | Methasulfocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66952-49-6 | |
| Record name | Methasulfocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66952-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methasulfocarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066952496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methasulfocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHASULFOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW71T2ANC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





